molecular formula C22H20N2O2 B11944628 N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853319-52-5

N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11944628
CAS No.: 853319-52-5
M. Wt: 344.4 g/mol
InChI Key: PAYRGZZXVZZOBX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tetrahydroacridinecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 4-aminoacetophenone with acridine-9-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride, which then reacts with the amine group of 4-aminoacetophenone to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its tetrahydroacridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

853319-52-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C22H20N2O2/c1-14(25)15-10-12-16(13-11-15)23-22(26)21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,23,26)

InChI Key

PAYRGZZXVZZOBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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